Iodide ionophore I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of iodide ionophores and related compounds involves complex chemical reactions that produce specific structures designed for selective iodide sensing or interaction with iodides. For instance, halogen bonding (XB) tripodal ionophores have been reported to selectively bind to iodide anions, demonstrating the intricate synthesis strategies employed to create these compounds (Seah et al., 2021). Another example is the synthesis of binary metal iodide-iodine complexes stable under ambient conditions, which highlights the diversity in approaches to synthesizing iodide-related compounds (Svensson & Kloo, 1999).

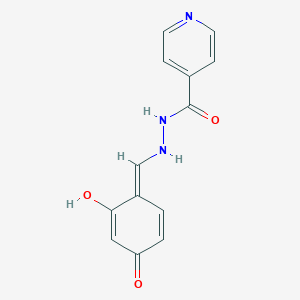

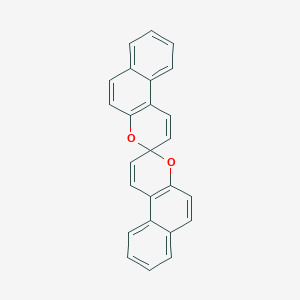

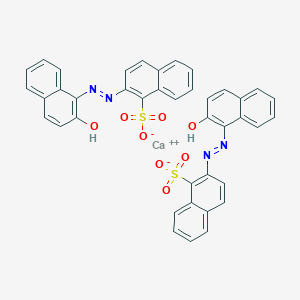

Molecular Structure Analysis

The molecular structure of iodide ionophores and iodide compounds is characterized by complex arrangements facilitating specific interactions with iodide ions. For example, the structure of the starch-iodine complex, which includes the pentaiodide (I5-) anion, provides insight into the molecular interactions involving iodides (Teitelbaum et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving iodides are diverse, reflecting the element's unique reactivity and role in various processes. For instance, the electrochemistry of iodide, iodine, and iodine monochloride in chloride-containing nonhaloaluminate ionic liquids showcases the intricate balance of redox processes and chemical interactions pertinent to iodides (Bentley et al., 2016).

Physical Properties Analysis

The physical properties of iodide compounds, such as their optical and thermal behavior, are significant for their application in various domains. For example, iodine-rich iodobismuthates(III) complexes demonstrate narrow optical band gaps and high thermal stability, underscoring the importance of physical properties in the potential use of these compounds in photovoltaic devices (Adonin et al., 2020).

Chemical Properties Analysis

The chemical properties of iodide ionophores and related compounds, such as selectivity and binding affinity towards iodide ions, are central to their functionality. The design and synthesis of a neutral macrocyclic ionophore demonstrate the targeted approach to achieving high selectivity and binding affinity for specific anions, including iodides, in solution (Herges et al., 2002).

Aplicaciones Científicas De Investigación

Iodide ionophores play a crucial role in facilitating the transport of iodide ions across cell membranes. This function is essential in various biological and chemical processes, including the study of ion transport mechanisms, the development of sensors for iodide detection, and the investigation of thyroid function. Despite their importance, the use of iodide ionophores extends beyond these typical applications, touching on areas like agriculture, environmental science, and even cancer research.

Applications in Agriculture and Animal Health

Ionophores are utilized in the agricultural sector, especially in dairy and beef production, to enhance feed efficiency and animal health. They operate by altering ruminal fermentation, leading to improved energy utilization from feeds, which can result in increased milk production and immune response in lactating dairy cows. The benefits of ionophores, such as increased nutrient supply and enhanced energy balance, have been demonstrated to improve the overall production and health status of dairy cattle (Ipharraguerre & Clark, 2003; Marques & Cooke, 2021).

Environmental Science and Pollution Tracking

In environmental science, iodide ionophores are applied in methodologies for tracing and monitoring pollution. For example, the use of radioactive iodide in combination with ionophores has been explored for marking and tracking small mammals in ecological studies, offering insights into animal movement and behavior in response to environmental changes (Bailey et al., 1973).

Cancer Research and Treatment

Remarkably, iodide ionophores have found applications in cancer research, particularly in the modulation of sodium iodide symporter (NIS) in thyroid cancer. The NIS mediates the uptake of iodide into thyroid cells, and its expression can be enhanced to improve the efficacy of radioactive iodine therapy in thyroid cancer treatment. Research indicates that certain reagents can increase the accumulation of radioactive iodine in thyroid cancer cells, offering potential therapeutic benefits (Lakshmanan et al., 2014).

Safety And Hazards

Direcciones Futuras

Iodine clocks, which are nonlinear chemical systems where iodine is a reaction product, have a promising future . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . The development of novel molecular architectures with new ionic targets or improved selectivity is a promising area of research .

Propiedades

IUPAC Name |

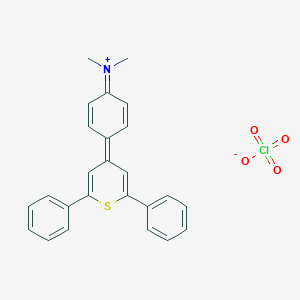

[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXOZDYAIYMJBU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodide ionophore I | |

CAS RN |

14039-00-0 |

Source

|

| Record name | Iodide ionophore I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)